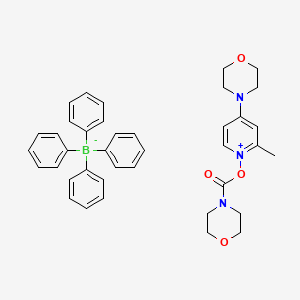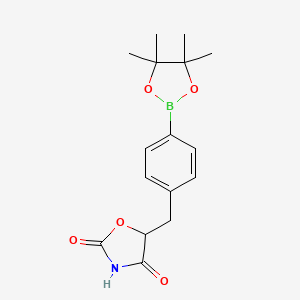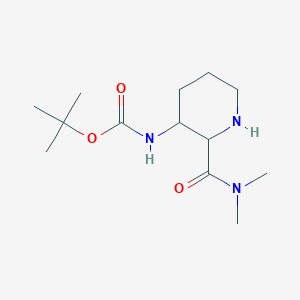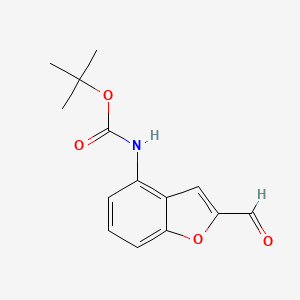![molecular formula C19H25F3N2O2 B11774576 Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate CAS No. 1956380-29-2](/img/structure/B11774576.png)
Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-bencil-5-(2,2,2-trifluoroetil)octahidro-1H-pirrolo[3,4-c]piridina-7a-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de las pirrolopiridinas. Este compuesto se caracteriza por la presencia de un grupo trifluoroetil, que le confiere propiedades químicas únicas. Se utiliza en diversas aplicaciones de investigación científica debido a su estructura y reactividad distintivas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 2-bencil-5-(2,2,2-trifluoroetil)octahidro-1H-pirrolo[3,4-c]piridina-7a-carboxilato de etilo implica múltiples pasos. Un método común incluye la reacción de una pirrolidina sustituida con bencilo con un agente trifluoroetilante en condiciones controladas. La reacción generalmente requiere el uso de una base fuerte y una atmósfera inerte para evitar reacciones secundarias no deseadas .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para obtener un alto rendimiento y pureza, a menudo involucrando técnicas de flujo continuo y monitoreo en tiempo real de los parámetros de reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-bencil-5-(2,2,2-trifluoroetil)octahidro-1H-pirrolo[3,4-c]piridina-7a-carboxilato de etilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
El 2-bencil-5-(2,2,2-trifluoroetil)octahidro-1H-pirrolo[3,4-c]piridina-7a-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su posible papel en la modulación de las vías biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-bencil-5-(2,2,2-trifluoroetil)octahidro-1H-pirrolo[3,4-c]piridina-7a-carboxilato de etilo implica su interacción con objetivos moleculares específicos. Puede actuar sobre enzimas o receptores, alterando su actividad y, por lo tanto, influyendo en las vías biológicas. El grupo trifluoroetil juega un papel crucial en la mejora de la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Bencil-5-(2,2,2-trifluoroetil)pirrolidina-3-carboxilato de etilo
- 2-Bencil-5-(2,2,2-trifluoroetil)piperidina-3-carboxilato de etilo
Singularidad
El 2-bencil-5-(2,2,2-trifluoroetil)octahidro-1H-pirrolo[3,4-c]piridina-7a-carboxilato de etilo es único debido a su núcleo octahidro-pirrolo[3,4-c]piridina, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
1956380-29-2 |
|---|---|
Fórmula molecular |
C19H25F3N2O2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate |
InChI |
InChI=1S/C19H25F3N2O2/c1-2-26-17(25)18-8-9-23(14-19(20,21)22)11-16(18)12-24(13-18)10-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |
Clave InChI |
FZAMDFKAPDUOJF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCN(CC1CN(C2)CC3=CC=CC=C3)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11774518.png)

![(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B11774528.png)






![2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate](/img/structure/B11774564.png)

